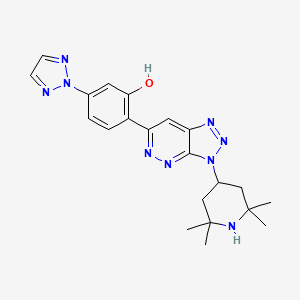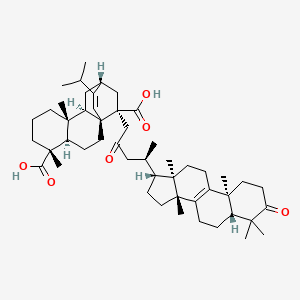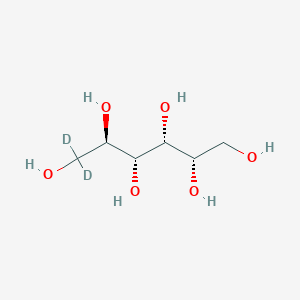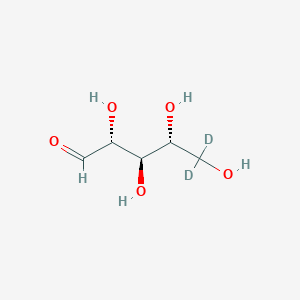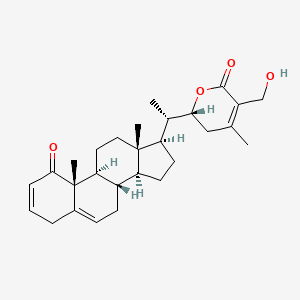
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is a natural product belonging to the withanolide family. Withanolides are a group of naturally occurring steroids built on an ergostane skeleton, typically found in plants of the Solanaceae family. This particular compound can be isolated from the aerial parts of the halophyte Datura stramonium .
准备方法
Synthetic Routes and Reaction Conditions
The compound (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is primarily isolated from natural sources rather than synthesized through artificial means. The isolation process involves extracting the compound from the aerial parts of Datura stramonium using solvents such as methanol or ethanol, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly obtained through natural extraction processes. The scalability of this extraction process depends on the availability of the plant source and the efficiency of the extraction and purification methods employed.
化学反应分析
Types of Reactions
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 27 can be oxidized to form a ketone.
Reduction: The oxo group at position 1 can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone at position 27.
Reduction: Formation of a hydroxyl group at position 1.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other withanolides and steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer properties .
相似化合物的比较
Similar Compounds
Withaferin A: Another withanolide with similar anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective and anti-inflammatory effects.
Withanolide D: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is unique due to its specific structural features, such as the hydroxyl group at position 27 and the oxo group at position 1. These structural elements contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C28H38O4 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5,7-8,17,19,21-24,29H,6,9-15H2,1-4H3/t17-,19-,21+,22-,23-,24+,27+,28-/m0/s1 |
InChI 键 |
CCIZLMAOTXVOLS-IUNRESPKSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)CO |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



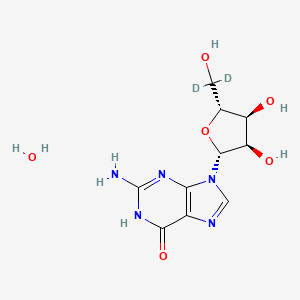

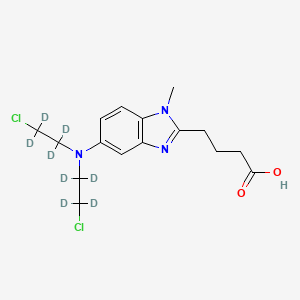
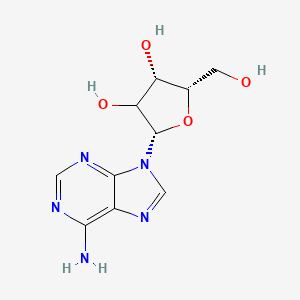
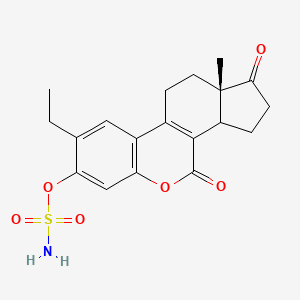
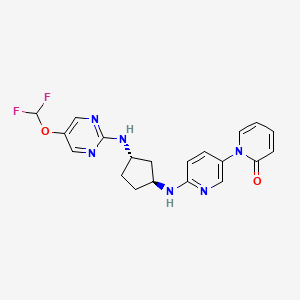
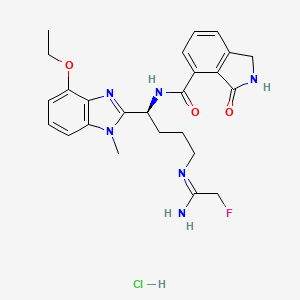
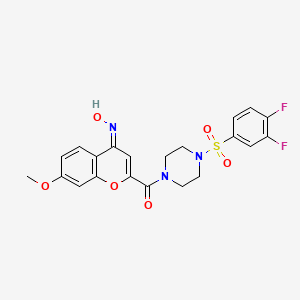
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
